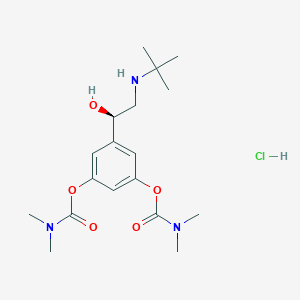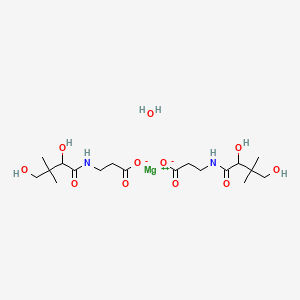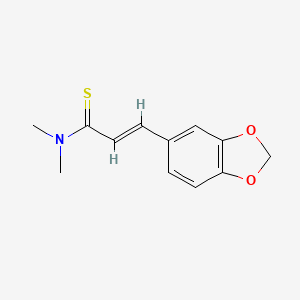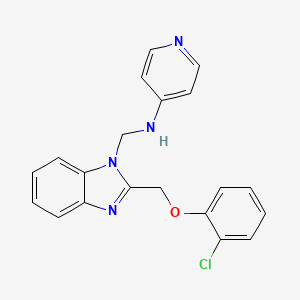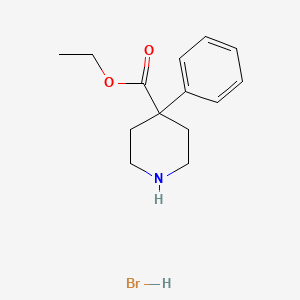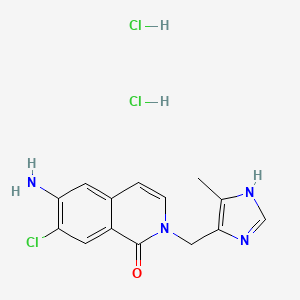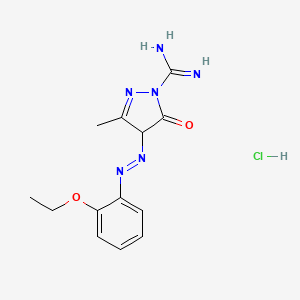
4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is a complex organic compound with a unique structure that includes an azo group, a pyrazole ring, and a carboxamidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride typically involves the azo coupling reaction of diazonium salts with active methylene compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted aromatic compounds with different functional groups.
科学的研究の応用
4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole ring and carboxamidine group may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors .
類似化合物との比較
Similar Compounds
Uniqueness
4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is unique due to its combination of an azo group, a pyrazole ring, and a carboxamidine group. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
特性
CAS番号 |
85409-33-2 |
|---|---|
分子式 |
C13H17ClN6O2 |
分子量 |
324.76 g/mol |
IUPAC名 |
4-[(2-ethoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H16N6O2.ClH/c1-3-21-10-7-5-4-6-9(10)16-17-11-8(2)18-19(12(11)20)13(14)15;/h4-7,11H,3H2,1-2H3,(H3,14,15);1H |
InChIキー |
YIRUQQYTHPABHI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
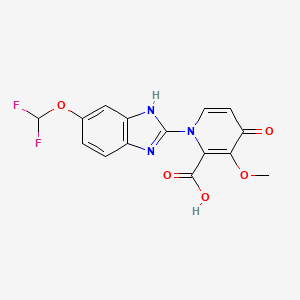
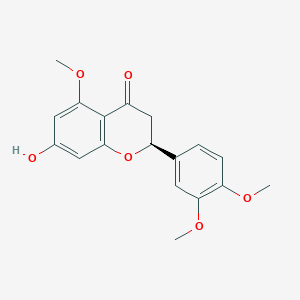
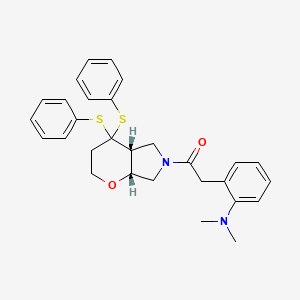
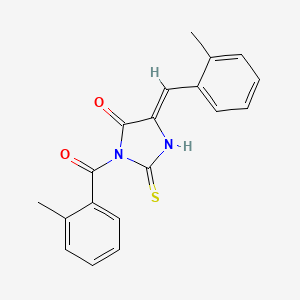
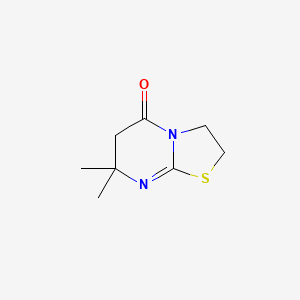
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
